molecular formula C11H13NO2 B064687 6-Amino-2,2-dimethyl-chroman-4-one CAS No. 186774-62-9

6-Amino-2,2-dimethyl-chroman-4-one

Cat. No.: B064687
CAS No.: 186774-62-9
M. Wt: 191.23 g/mol
InChI Key: RLSGWLLNYBYPSZ-UHFFFAOYSA-N
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Description

6-Amino-2,2-dimethyl-chroman-4-one, also known as this compound, is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Chemical Reactions : This compound has been investigated for its reactions with different reagents, contributing to synthetic chemistry. For example, its reaction with the Vilsmeier reagent led to the formation of various chlorochromenes, which have potential synthetic value (Brown, Marcus, & Anastasis, 1985).

  • Applications in Studying Protein Interactions : An amino acid analogue based on a solvatochromic fluorophore related to 6-Amino-2,2-dimethyl-chroman-4-one has been developed for studying protein-protein interactions. This analogue offers advantages like greater chemical stability and improved synthetic accessibility (Loving & Imperiali, 2008).

  • Biological Activities and Pharmacology : Derivatives of 2,2-dimethylchromans, including 4-amino-2,2-dimethylchroman, have been reported as inhibitors of insulin release and smooth muscle relaxants, targeting ATP-sensitive potassium channels (Pirotte, Florence, Goffin, & Lebrun, 2017).

  • Mycotoxin Research : Chromone derivatives related to this compound have been isolated from rice cultures of Fusarium equiseti, contributing to mycotoxin research (Xie, Mirocha, & Wen, 1995).

  • Synthesis of Amino Chromans : Research on the synthesis of 4-aminochromans, including methods that might involve compounds like this compound, has been explored, highlighting their relevance in producing compounds with potential biological activities (Sebök, Levai, & Timár, 1998).

  • Analogs of Antijuvenile Hormones : Analogs of this compound have been synthesized for testing against various insects, exploring their potential as insecticidal agents (Anastasis & Brown, 1982).

  • Antioxidant Activity Studies : The compound has been included in studies examining the antioxidant activities of various chemical structures, contributing to our understanding of radical scavenging mechanisms (Inami et al., 2014).

Safety and Hazards

The compound is classified as having acute oral toxicity (Category 4) and chronic aquatic toxicity (Category 2) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .

Future Directions

Chromanone is a privileged scaffold in medicinal research, acting as a major building block in a large class of medicinal compounds . More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .

Properties

IUPAC Name

6-amino-2,2-dimethyl-3H-chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5H,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSGWLLNYBYPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649605
Record name 6-Amino-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186774-62-9
Record name 6-Amino-2,3-dihydro-2,2-dimethyl-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186774-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 186774-62-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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